molecular formula C6H7N3O2 B14031367 4-Amino-6-methylpyrimidine-5-carboxylic acid

4-Amino-6-methylpyrimidine-5-carboxylic acid

Cat. No.: B14031367
M. Wt: 153.14 g/mol
InChI Key: KYRKVGQPFFITIO-UHFFFAOYSA-N
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Description

4-Amino-6-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H7N3O2 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dimethylpyrimidine with carbon dioxide in the presence of a base, such as sodium hydroxide, to form the desired carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino and methyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-6-methylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-6-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access, thereby modulating biochemical pathways.

Comparison with Similar Compounds

  • 2-Amino-6-methylpyrimidine-4-carboxylic acid
  • 4-Amino-2-methylpyrimidine-5-carboxylic acid
  • 6-Amino-4-methylpyrimidine-5-carboxylic acid

Comparison: 4-Amino-6-methylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

4-amino-6-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C6H7N3O2/c1-3-4(6(10)11)5(7)9-2-8-3/h2H,1H3,(H,10,11)(H2,7,8,9)

InChI Key

KYRKVGQPFFITIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N)C(=O)O

Origin of Product

United States

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